molecular formula C11H16IN5 B6987220 N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine

Cat. No.: B6987220
M. Wt: 345.18 g/mol
InChI Key: WQXYNMMIIHNAAI-UHFFFAOYSA-N
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Description

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom and a methyl group on the pyrazole ring, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN5/c1-8(2)17-5-4-10(14-17)13-6-9-7-16(3)15-11(9)12/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXYNMMIIHNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NCC2=CN(N=C2I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the iodination of a methylpyrazole precursor, followed by alkylation and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

    Iodination: The initial step involves the introduction of an iodine atom to the pyrazole ring. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide.

    Alkylation: The iodinated pyrazole is then subjected to alkylation using an appropriate alkyl halide, such as 1-bromo-2-propanol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of azido or other substituted pyrazole derivatives.

Scientific Research Applications

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups on the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
  • N-[(3-bromo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
  • N-[(3-fluoro-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine

Uniqueness

The presence of the iodine atom in N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine distinguishes it from other similar compounds. Iodine can significantly influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique in its class.

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